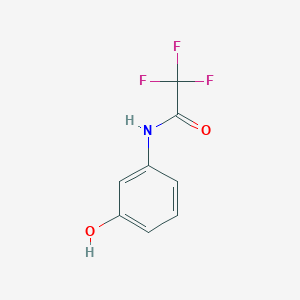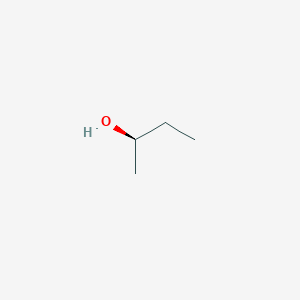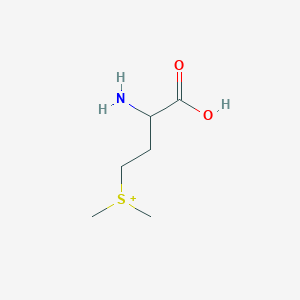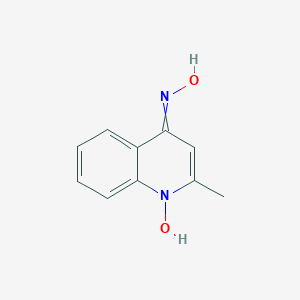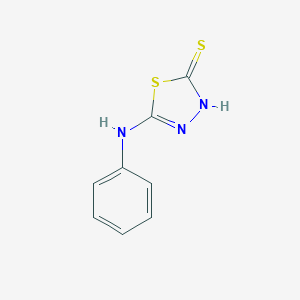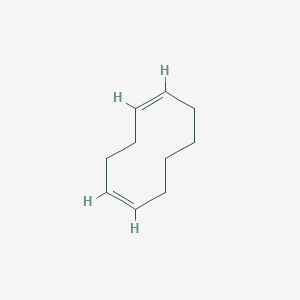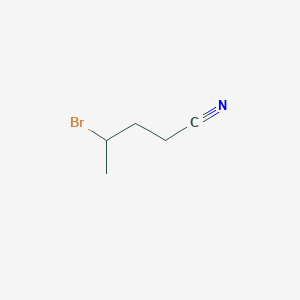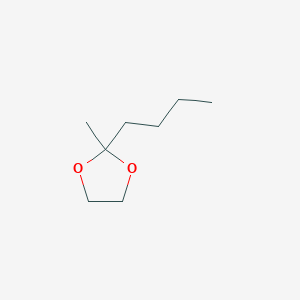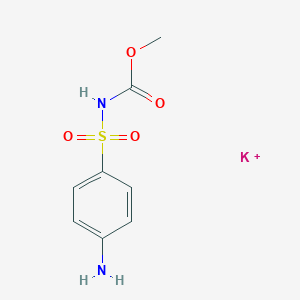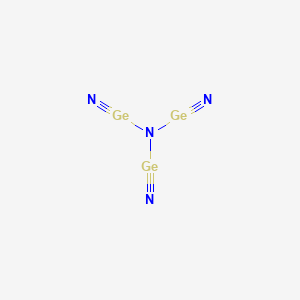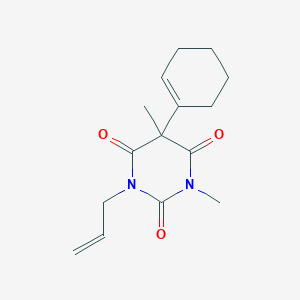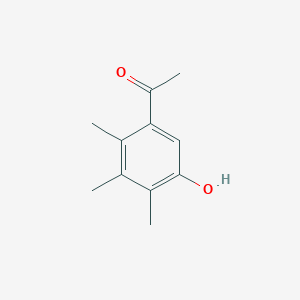
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone, also known as HTPE, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is not fully understood. However, it is believed that the compound binds to copper ions through its hydroxyl and carbonyl groups, leading to a change in its fluorescence properties.
Biochemical And Physiological Effects
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the compound's effects on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone in lab experiments is its high selectivity for copper ions. This makes it a useful tool for the detection of copper in biological samples. However, one limitation is that 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is not water-soluble, which can make it difficult to use in aqueous environments.
Future Directions
There are several potential future directions for research on 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone. One area of interest is the development of new methods for synthesizing the compound. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone and its potential applications in various fields, including biomedical imaging and environmental monitoring.
In conclusion, 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. While further research is needed to fully understand its properties and effects, 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone shows promise as a fluorescent probe for the detection of copper ions and has the potential for use in biomedical imaging and environmental monitoring.
Synthesis Methods
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone can be synthesized through several methods, including the oxidation of 1-(5-hydroxy-2,3,4-trimethylphenyl)ethanol using potassium permanganate or sodium hypochlorite. Another method involves the reaction of 2,4,6-trimethylphenol with acetylacetone in the presence of a catalyst.
Scientific Research Applications
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been shown to selectively bind to copper ions, making it a promising tool for the detection of copper in biological samples.
properties
CAS RN |
13667-28-2 |
|---|---|
Product Name |
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone |
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(5-hydroxy-2,3,4-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-6-7(2)10(9(4)12)5-11(13)8(6)3/h5,13H,1-4H3 |
InChI Key |
MZAKYHOEXBCUPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1C)O)C(=O)C)C |
Canonical SMILES |
CC1=C(C(=CC(=C1C)O)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
